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Compound of Interest

Compound Name: 6-(Trifluoromethyl)indolin-5-ol

CAS No.: 200711-19-9

Cat. No.: B1613732

Get Quote

Part 1: Executive Summary
6-(Trifluoromethyl)indolin-5-ol represents a high-value scaffold in Fragment-Based Drug

Discovery (FBDD). Its unique combination of a hydrogen-bond donor (5-OH) and a sensitive

NMR reporter (6-

) makes it an ideal "spy molecule" for protein binding assays.

This guide analyzes the ngcontent-ng-c3932382896="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">

NMR chemical shift characteristics of this compound, contrasting it with its oxidized analog
(indole) and simple aromatic precursors. The core insight is that the 5-hydroxyl group
introduces a solvent-dependent chemical shift anisotropy (CSA) to the ortho-trifluoromethyl
signal, typically resonating in the -60 to -65 ppm range (vs.

).

Part 2: Technical Analysis & Chemical Shift Logic
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The Chemical Shift Environment
The

chemical shift (

) of the trifluoromethyl group is governed by the local electron density and the magnetic
anisotropy of the adjacent ring systems.

Base Value: A standard trifluoromethyl benzene (

) resonates at approximately -63.72 ppm.[1][2]

Ortho-Hydroxyl Effect: The -OH group at position 5 exerts two competing effects:

Electronic Shielding: Through mesomeric donation (+M), increasing electron density at C6

(upfield shift).

Deshielding/H-Bonding: An intramolecular hydrogen bond between the 5-OH proton and

the fluorine atoms (if planar) or intermolecular bonding with solvent can deshield the

fluorine nuclei (downfield shift).

Indoline vs. Indole:

Indoline (Dihydro): The nitrogen lone pair is more localized, and the C2-C3 bond is

saturated (

). The ring current is less intense than the fully aromatic indole, leading to a distinct shift
environment.

Indole (Aromatic): The fully aromatic system creates a stronger ring current, typically

causing a downfield shift relative to the indoline.

Solvent & pH Sensitivity
Unlike the robust

signal in trifluorotoluene, the signal for 6-(trifluoromethyl)indolin-5-ol is highly sensitive to pH
and solvent polarity due to the phenolic hydroxyl group.
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Protic Solvents (MeOH/Water): Expect a shift variation of 0.2 – 0.5 ppm compared to

. This is critical when transferring hits from DMSO stock to aqueous protein buffers.

Deprotonation (Phenolate formation): At pH > pKa (~10), the formation of the phenolate

anion significantly increases electron shielding, pushing the

signal upfield (more negative ppm).

Part 3: Comparative Performance Data
The following table contrasts the expected NMR parameters of 6-(Trifluoromethyl)indolin-5-ol
against key alternatives used in screening libraries.

Table 1: Comparative

NMR Metrics (referenced to

= 0 ppm)

Feature
6-

(Trifluoromethyl)indol

in-5-ol

6-

(Trifluoromethyl)indol

e
-Trifluoro-o-cresol

Core Structure

Bicyclic

(Aliphatic/Aromatic

Hybrid)

Bicyclic (Fully

Aromatic)
Monocyclic (Benzene)

Expected

Range
-61.5 to -64.5 ppm -60.0 to -63.0 ppm -61.0 to -62.5 ppm

Solvent Sensitivity
High (due to H-bond

donor/acceptor)

Moderate (NH is

donor)
High (Phenolic OH)

Relaxation Medium (1.5 - 3.0 s) Medium (1.5 - 3.0 s) Slow (>3.0 s)

Spectral Complexity
Singlet (unless H-

coupled)
Singlet Singlet

FBDD Utility
High (3D character,

sp3 content)

Moderate (Flat,

intercalator risk)

Low (Promiscuous

binder)
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Note: Exact shifts depend on concentration and temperature. Always use an internal standard

for library validation.

Part 4: Experimental Protocol (Self-Validating)
To accurately determine the chemical shift and

relaxation for library screening, follow this "Gold Standard" protocol.

Materials
Analyte: 6-(Trifluoromethyl)indolin-5-ol (1-5 mM).

Solvent:

with 10%

-DMSO (mimics protein assay conditions).

Internal Standard: Trifluoroacetic acid (TFA,

ppm) or

-Trifluorotoluene (TFT,

ppm) in a coaxial insert to avoid interaction.

Step-by-Step Workflow
Sample Preparation:

Dissolve compound in

-DMSO to create a 50 mM stock.

Dilute into phosphate buffer (pH 7.4) /
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to reach 500

M.

Validation Check: Ensure no precipitation occurs (indolines can be lipophilic).

Acquisition Setup (PrOF NMR parameters):

Pulse Sequence:zf (standard 1D fluorine with proton decoupling).

Spectral Width: 200 ppm (center at -100 ppm).

Relaxation Delay (

): Set to

(approx. 5-7 seconds) for quantitative integration.

Scans: 64 – 128 (for S/N > 20).

Data Processing:

Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to reduce noise.

Reference the spectrum using the internal standard.

Critical Step: Measure the Full Width at Half Maximum (FWHM). If FWHM > 10 Hz, check

for aggregation or paramagnetic impurities.

Part 5: Visualization of Mechanism & Workflow
Diagram 1: Electronic Effects Map
This diagram illustrates the competing electronic forces determining the chemical shift.
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Caption: Electronic and environmental inputs determining the

chemical shift of the target molecule.

Diagram 2: FBDD Screening Workflow
The logical flow for using this molecule in a protein binding screen.
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Caption: Step-by-step workflow for utilizing 6-(Trifluoromethyl)indolin-5-ol in protein-

observed fluorine (PrOF) NMR screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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